![molecular formula C21H17FN4O3 B6552841 3-[(4-fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione CAS No. 1040633-13-3](/img/structure/B6552841.png)
3-[(4-fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydropteridine-2,4-dione
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Overview
Description
Typically, compounds like this are aromatic compounds that contain a pteridine ring, which is a fused two-ring system, derived from pyrimidine and pyrazine . The presence of fluorophenyl and methoxyphenyl groups may contribute to the compound’s properties and reactivity .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of the pteridine ring and the attachment of the phenyl groups . The exact synthesis would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactivity of such compounds would depend on the specific functional groups present. For example, the fluorophenyl group might undergo reactions typical of aromatic halides, while the methoxyphenyl group might participate in reactions typical of ethers .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These might include determining the compound’s melting point, boiling point, density, and solubility .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pteridine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-29-17-4-2-3-15(11-17)13-25-19-18(23-9-10-24-19)20(27)26(21(25)28)12-14-5-7-16(22)8-6-14/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJPNACHLLIVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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